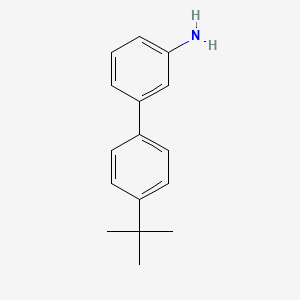

3-(4-tert-Butylphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSQIALAIVRXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588054 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-00-6 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 3 4 Tert Butylphenyl Aniline Systems

Amide and Urea (B33335) Formation from Aniline (B41778) Derivatives

The aniline moiety in 3-(4-tert-butylphenyl)aniline serves as a nucleophile, enabling its reaction with various electrophiles to form amides and ureas. These reactions are fundamental in organic synthesis for creating new C-N bonds and introducing diverse functional groups.

Nucleophilic acyl substitution is a key reaction class for aniline derivatives, including this compound. masterorganicchemistry.comunizin.org This process involves the attack of the nucleophilic amine on a carbonyl carbon of an acyl compound, leading to a substitution product. masterorganicchemistry.comunizin.org The reaction proceeds through a two-step addition-elimination mechanism, resulting in the formation of a new carbonyl compound. masterorganicchemistry.comunizin.org The reactivity of the acyl compound is a critical factor, with acid chlorides being more reactive than anhydrides, which are in turn more reactive than esters and amides. libretexts.orgvanderbilt.edu

For instance, the reaction of anilines with acid chlorides or acid anhydrides readily yields amides. vanderbilt.edu Similarly, esters can react with amines to form amides, a process known as aminolysis. vanderbilt.edu The formation of ureas can be achieved through the reaction of anilines with isocyanates or reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). koreascience.kr For example, 1-(4-tert-Butylphenyl)-3-(2-chloroethyl)urea has been synthesized, demonstrating the formation of a urea linkage from a tert-butylaniline derivative. ulaval.ca

The general mechanism for nucleophilic acyl substitution involves the initial attack of the aniline nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. unizin.orglibretexts.org This intermediate then collapses, expelling a leaving group and regenerating the carbonyl double bond to yield the final amide or urea product. unizin.orglibretexts.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions with Anilines

| Reactant 1 (Aniline Derivative) | Reactant 2 (Acyl Compound) | Product Type |

| 4-tert-Butylaniline (B146146) | 2-Chloroacetyl chloride | Amide |

| 4-tert-Butylaniline | 3-Chloropropanoyl chloride | Amide |

| 4-tert-Butylaniline | 4-Chlorobutanoyl chloride | Amide |

| 4-tert-Butylaniline | Acryloyl chloride | Amide |

| 4-tert-Butylaniline | 3-Chloropropylisocyanate | Urea |

| 4-tert-Butylaniline | 2-Chloroacetylisocyanate | Urea |

| 4-tert-Butylaniline | Ethylisocyanate | Urea |

| Data derived from a study on aromatic urea and amide analogues. ulaval.ca |

Aniline derivatives, including those with tert-butyl groups, readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. iitk.ac.in This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond. iitk.ac.in

The synthesis of N-(salicylidene)-4-tert-butylaniline, a Schiff base, is achieved through the condensation of 4-tert-butylaniline with salicylaldehyde (B1680747). This reaction is typically carried out in ethanol (B145695) and can be optimized by adjusting solvent polarity or using an acid catalyst. The formation of the Schiff base is confirmed by the presence of an intramolecular O-H···N hydrogen bond. Similarly, other tert-butylanilines, like 3,5-di-tert-butylaniline, can react with aldehydes to form sterically hindered Schiff base ligands. researchgate.net

These Schiff bases are valuable as ligands in coordination chemistry and as intermediates in the synthesis of more complex molecules. iitk.ac.in The presence of the tert-butyl group can enhance solubility in organic solvents and influence the molecular interactions of the resulting Schiff base.

Table 2: Schiff Base Formation from tert-Butylanilines

| Aniline Reactant | Aldehyde/Ketone Reactant | Schiff Base Product |

| 4-tert-Butylaniline | Salicylaldehyde | N-(Salicylidene)-4-tert-butylaniline |

| 3,5-di-tert-Butylaniline | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | N-(3,5-di-tert-butylsalicylidene)-3,5-di-tert-butylaniline |

| 4-tert-Butylaniline | 4-Acetamidobenzaldehyde | Tridentate Schiff base |

| Information compiled from various sources. researchgate.netsigmaaldrich.com |

Coordination Chemistry and Ligand Development

Aniline derivatives containing tert-butyl groups can act as ligands, coordinating with a variety of metal centers. psu.edunih.gov For example, 2,4,6-tri-tert-butylaniline (B181305) can form stable metal amido complexes with lithium, tin(II), and nickel(II). psu.edu The bulky tert-butyl groups in these ligands play a crucial role in stabilizing the metal complexes and preventing intermolecular reactions. psu.edu

Schiff bases derived from tert-butylanilines are particularly effective as bidentate or multidentate ligands. researchgate.net N-(Salicylidene)-4-tert-butylaniline, for instance, acts as a bidentate ligand, coordinating to metal ions through both the nitrogen and oxygen atoms. This coordination can significantly influence the electronic properties and reactivity of the metal center. Similarly, unsymmetrical Schiff base ligands derived from 3,5-di-tert-butylsalicylaldehyde and various amines can form mononuclear complexes with different metal ions. researchgate.net The resulting metal complexes have applications in catalysis and materials science.

The tert-butyl group is known for its significant steric bulk, which profoundly influences the coordination chemistry and reactivity of metal complexes. nih.gov This steric hindrance can stabilize low-coordinate metal intermediates, which are often highly reactive. In phosphine (B1218219) ligands, for example, bulky tert-butyl groups provide steric protection to the metal center, which can prevent undesired side reactions and influence the selectivity of catalytic processes. scbt.com

In the context of tert-butylaniline-derived ligands, the steric bulk can affect the geometry of the metal complex and the accessibility of the metal center to substrates. psu.edursc.org For instance, in metal amido complexes of 2,4,6-tri-tert-butylaniline, the bulky substituents hinder intermolecular decomposition pathways. psu.edu The steric environment created by the tert-butyl groups can also modulate the coordination sphere of the metal, allowing for selective binding of substrates. This control over the metal's coordination environment is a key principle in the design of catalysts for specific organic transformations.

Table 3: Influence of tert-Butyl Group on Metal Complex Properties

| Ligand Type | Metal | Effect of tert-Butyl Group |

| Amido ligand from 2,4,6-tri-tert-butylaniline | Li, Sn(II), Ni(II) | Hinders intermolecular decomposition, confers lipophilicity |

| Phosphine ligand with tert-butyl groups | Pd | Stabilizes low-coordinate intermediates, enhances catalytic turnover |

| Allyl ligand with tert-butyl groups | Ni | Provides steric bulk and kinetic stability |

| Pyridyl-triazole ligand with tert-butyl group | Re(I) | Influences crystal packing and solid-state emission efficiency |

| Data compiled from multiple research articles. psu.edunih.govrsc.org |

Polymerization Reactions Involving this compound Moieties or Related Monomers

While specific polymerization reactions involving this compound are not extensively documented in the provided search results, the structural motifs present in this molecule are relevant to polymer chemistry. Aniline and its derivatives are used in the synthesis of various polymers, and the tert-butyl group is often incorporated to enhance polymer properties.

For example, N-(4-tert-Butylbenzyl)aniline is used in the synthesis of triphenylamine-containing diamine monomers. These monomers are then used to create high-performance polymers for applications such as organic light-emitting diodes (OLEDs), where the thermal stability and electronic properties imparted by the tert-butyl group are beneficial. The presence of a tert-butyl group can improve the solubility of polymers in organic solvents, which is advantageous for processing.

Furthermore, aniline derivatives can be used to synthesize polybenzoxazines, a class of thermosetting polymers with excellent thermal and mechanical properties. researchgate.net The polymerization of benzoxazine (B1645224) monomers, which can be derived from anilines, occurs through a ring-opening mechanism at elevated temperatures. researchgate.net The structure of the aniline precursor influences the polymerization behavior and the final properties of the polybenzoxazine. researchgate.net Although not directly mentioning this compound, the principles of using substituted anilines in polymerization are well-established. researchgate.net

Electropolymerization of tert-Butylphenyl-Substituted Monomers

The presence of the 4-tert-butylphenyl substituent influences the electropolymerization of monomers and the properties of the resulting conductive polymers. Studies on related heterocyclic monomers, such as thiophenes and pyrroles bearing this substituent, provide insight into these effects.

For instance, the electropolymerization of 3-(4-tert-butylphenyl)thiophene (TPT) has been investigated. researchgate.net The copolymerization of TPT with pyrrole (B145914) (Py) was achieved at a significantly lower potential (0.75 V) compared to the homopolymerization of TPT (1.20 V). researchgate.net This suggests that the copolymerization is an electrochemically more favorable process. The resulting copolymer exhibited superior performance in supercapacitor applications compared to the individual homopolymers, polypyrrole (PPy) and poly(3-(4-tert-butylphenyl)thiophene) (PTPT). researchgate.net

The electrochemical properties and performance metrics of these polymers are detailed in the table below.

| Polymer/Copolymer | Monomer(s) | Specific Capacitance (at 5 mV s⁻¹) | Capacitance Loss (after 1000 cycles) | Reference |

| PPy | Pyrrole | 216 F g⁻¹ | 16% | researchgate.net |

| PTPT | 3-(4-tert-butylphenyl)thiophene | 26 F g⁻¹ | 60% | researchgate.net |

| P(Py-co-TPT) | Pyrrole and 3-(4-tert-butylphenyl)thiophene | 291 F g⁻¹ | 9% | researchgate.net |

The enhanced specific capacitance and cycling stability of the copolymer highlight the synergistic effects of incorporating the tert-butylphenyl-substituted thiophene (B33073) unit into a polypyrrole backbone. researchgate.net Similarly, other studies have explored the electropolymerization of monomers like 5-(4-tert-butylphenyl)dipyrromethane to create functionalized polymer films. metu.edu.tr The process of electropolymerization is typically carried out via cyclic voltammetry, where repeated potential cycles in a solution containing the monomer and a supporting electrolyte lead to the deposition of an insoluble, stable, and electroactive polymer film on the electrode. acs.orgacs.org

Free Radical Polymerization Utilizing tert-Butylphenyl-Containing Photoinitiators or Additives

Compounds containing the 4-tert-butylphenyl moiety, particularly iodonium (B1229267) salts, are pivotal in initiating free-radical polymerization upon exposure to light. Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (B91526) and related salts serve as highly efficient co-initiators in multi-component photoinitiating systems, especially for visible light applications. mdpi.comacs.org

These systems typically consist of a photosensitizer (a dye or naphthalimide derivative), an electron donor (like an amine or a phosphine), and the iodonium salt. mdpi.comacs.org The proposed mechanism involves the formation of a charge-transfer complex (CTC) between the electron donor and the iodonium salt. mdpi.com Upon light absorption by the photosensitizer, an electron transfer cascade is initiated, ultimately leading to the reduction of the iodonium salt and the generation of a 4-tert-butylphenyl radical. rsc.org This aryl radical is the active species that initiates the free-radical polymerization of monomers, such as acrylates. mdpi.comrsc.org

The efficiency of these photoinitiating systems is demonstrated by the high monomer conversion rates achieved in short exposure times.

| Photoinitiating System | Monomer | Light Source | Conversion Rate | Reference |

| Naphthalimide/Iodonium Salt/Phosphine | Methacrylate Blend | 395, 405, 470 nm LEDs | Excellent | mdpi.com |

| Chalcone/Iodonium Salt | 1,6-Hexanediol Diacrylate (HDDA) | LED@405 nm | 72.6% in 120 s | rsc.org |

| Phenothiazine/EDB/Iodonium Salt | Trimethylolpropane Triacrylate (TMPTA) | 405 nm LED | 87% | acs.org |

The generation of the 4-tert-butylphenyl radical has been confirmed by electron paramagnetic resonance (EPR) spin trapping experiments. rsc.org The key advantage of these systems is their ability to harness low-energy visible light, making them suitable for a wide range of applications, including dental materials, coatings, and 3D printing. acs.orgtcichemicals.com

Dediazoniation Reactions and Investigation of Radical Pathways in Hindered Anilines

The transformation of anilines into aryl radicals via dediazoniation of their corresponding diazonium salts is a fundamental process in organic synthesis. For sterically hindered anilines, such as those with multiple tert-butyl groups, the reaction pathway can be carefully controlled. The decomposition of N-nitroso-2,4,6-tri-tert-butylacetanilide, a precursor to a hindered diazonium ion, serves as a model for these processes. ingentaconnect.comresearchgate.net

Studies have shown that the decomposition pathway is highly dependent on the reaction medium. ingentaconnect.comresearchgate.net

In a non-basic solvent like benzene (B151609) , the reaction proceeds primarily through a cationic pathway . This involves the formation of a reactive aryl cation, which can undergo rearrangement (a 1,5-hydride shift from an ortho tert-butyl group) to yield rearranged acetate (B1210297) and hydrocarbon products. ingentaconnect.comresearchgate.net

In the presence of an electron transfer agent like triethylamine , the reaction shifts to a free radical pathway . Electron transfer from the amine to the diazonium species generates a hindered aryl radical. This radical then participates in subsequent reactions to form products like 1,3,5-tri-tert-butylbenzene. ingentaconnect.comresearchgate.net

This mechanistic dichotomy allows for selective product formation based on reaction conditions. The generation of aryl radicals from diazonium salts is a cornerstone of reactions like the Sandmeyer and Gomberg-Bachmann reactions, which are used to install a wide variety of functional groups on an aromatic ring. nih.govresearchgate.net Modern methods leverage this radical generation for C-H arylation, where an aryl radical produced from one aniline derivative adds to another aniline molecule, demonstrating the synthetic utility of these intermediates. thieme-connect.com

| Precursor | Solvent/Additive | Predominant Pathway | Key Products | Reference |

| N-nitroso-2,4,6-tri-tert-butylacetanilide | Benzene | Cationic | Rearranged acetates and alkenes | ingentaconnect.comresearchgate.net |

| N-nitroso-2,4,6-tri-tert-butylacetanilide | Triethylamine | Free Radical | 1,3,5-tri-tert-butylbenzene, 2,4,6-tri-tert-butylacetanilide | ingentaconnect.comresearchgate.net |

Photochromic Transformations of Derived Schiff Bases

Schiff bases (or anils) derived from the condensation of this compound with salicylaldehydes can exhibit photochromism. researchgate.netbenthamopenarchives.com This phenomenon, the reversible change of color upon irradiation with light, is a molecular-level process. rsc.org In these anils, photochromism arises from an intramolecular proton transfer within a six-membered ring formed by a hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. researchgate.netbenthamopenarchives.com

Upon absorption of UV light (e.g., 365 nm), the molecule undergoes a tautomeric transformation from the more stable enol form to a colored, transient keto form. researchgate.net This process is reversible, with the molecule returning to the enol form either thermally or by irradiation with visible light. The structure of the aniline and salicylaldehyde components, including the nature and position of substituents, significantly influences the photochromic behavior. benthamopenarchives.com

The presence of a bulky tert-butyl group on the aniline portion, as in N-(salicylidene)-4-tert-butylaniline, can impact the crystal packing and the stability of the photochromic species. researchgate.net Research has shown that bulky groups can increase the free space in the crystal lattice, which can lead to a more stable photochromic product. researchgate.net The electronic effects of the substituent also play a role by modifying the acidity of the phenolic proton and the basicity of the imine nitrogen, which in turn affects the enol-keto tautomeric equilibrium. benthamopenarchives.com

| Schiff Base Type | Phenomenon | Mechanism | Influencing Factors | Reference |

| Salicylidene-anilines | Photochromism | Intramolecular H-atom transfer (Enol-Keto Tautomerism) | Substituents, Crystal Structure | researchgate.netbenthamopenarchives.comrsc.org |

| N-(3,5-di-tert-butyl)salicylidene-aniline | Enhanced Stability | Increased free space in crystal packing due to bulky tert-butyl groups | Steric hindrance | researchgate.net |

This light-induced switching makes these materials candidates for applications in optical data storage, molecular switches, and smart materials. rsc.orgacs.org

Computational and Theoretical Investigations of 3 4 Tert Butylphenyl Aniline and Analogues

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. For 3-(4-tert-Butylphenyl)aniline, computational analyses focus on how the interplay between the aniline (B41778) moiety and the tert-butylphenyl substituent governs its electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and electronic excitation properties.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to determine the energies and spatial distributions of these orbitals. For aniline and its derivatives, the HOMO is generally localized on the electron-rich aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic system. The introduction of a substituent, such as the 4-tert-butylphenyl group, modulates these orbital energies.

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity. Conversely, a larger gap implies greater stability. Computational studies on various aniline derivatives have calculated energy gaps that are instrumental in predicting their relative stability and reactivity. thaiscience.info

Table 1: Representative Calculated HOMO-LUMO Energies and Gaps for Aniline Analogues using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Aminoaniline | -5.13 | -0.53 | 4.60 |

| p-Nitroaniline | -6.78 | -2.89 | 3.89 |

| p-Isopropylaniline | -5.61 | -0.31 | 5.30 |

This table presents data for analogous compounds to illustrate the typical values obtained from DFT calculations as reported in related literature. thaiscience.info

The distribution of electron density within this compound is non-uniform due to the presence of the electronegative nitrogen atom and the polarizable aromatic rings. This charge distribution can be analyzed through computational methods that calculate atomic charges (e.g., Mulliken population analysis) and generate molecular electrostatic potential (MEP) maps. MEP maps are particularly useful as they visualize regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack.

A key electronic feature of molecules with electron-donating and electron-accepting moieties is the potential for Intramolecular Charge Transfer (ICT). In aniline derivatives, the amino group (-NH₂) acts as an electron donor, and the attached phenyl ring can act as an acceptor. Upon photoexcitation, an electron can be promoted from a state localized on the donor to a state localized on the acceptor, leading to a charge-separated excited state. This phenomenon is critical in the design of molecules for nonlinear optics and fluorescent probes.

For this compound, the aniline moiety serves as the primary electron-donating group. The biphenyl (B1667301) system provides a conjugated pathway for charge delocalization. The tert-butyl group, being electron-donating through an inductive effect, can further modulate the electronic properties of the adjacent phenyl ring. Computational studies on similar push-pull systems have shown that the extent of ICT is highly dependent on the nature of the donor, the acceptor, and the π-conjugated bridge connecting them. nih.gov Time-Dependent DFT (TD-DFT) calculations are often used to simulate excited states and characterize their charge-transfer nature.

The geometry of the amino group in aniline is not perfectly planar. The nitrogen atom is slightly pyramidal, meaning it lies slightly out of the plane formed by the two hydrogen atoms and the attached carbon atom. The degree of this pyramidalization is a balance between the sp² hybridization favored by resonance with the phenyl ring and the inherent sp³ character of an amine.

Resonance involves the delocalization of the nitrogen lone pair into the π-system of the benzene (B151609) ring. This delocalization is most effective when the nitrogen p-orbital is parallel to the p-orbitals of the ring, which favors a planar geometry. However, the intrinsic geometry of an amine nitrogen is trigonal pyramidal. The final geometry is a compromise between these two opposing effects.

Substituents on the phenyl ring can influence this balance. Electron-withdrawing groups enhance the delocalization of the nitrogen lone pair, promoting a more planar geometry. Conversely, electron-donating groups can decrease the need for resonance stabilization from the amino group, potentially leading to a more pyramidal nitrogen. Computational studies can quantify the degree of pyramidalization by calculating the N-H bond angles and the dihedral angle between the C-N bond and the H-N-H plane. This structural parameter is important as it affects the electronic properties, including the basicity of the aniline and its ability to participate in charge transfer.

Spectroscopic Property Predictions and Simulations

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental peaks to specific electronic or vibrational transitions and understand how molecular structure influences these properties.

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons to reach an excited state. This phenomenon is the basis for several advanced applications, including two-photon microscopy and 3D data storage. The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂).

Theoretical predictions of 2PA properties are typically performed using TD-DFT. lanl.gov These calculations can determine the energies of two-photon allowed transitions and their corresponding cross-sections. For a molecule to have a high 2PA cross-section, it often needs to possess a significant change in dipole moment upon excitation, which is characteristic of molecules with strong intramolecular charge transfer.

In molecules like this compound, the donor-acceptor character can lead to significant 2PA activity. The aniline group acts as a donor, and the biphenyl system can be part of the π-conjugated bridge. The symmetry of the molecule also plays a crucial role; for centrosymmetric molecules, one-photon and two-photon transitions are often mutually exclusive. While this compound is not centrosymmetric, its electronic transitions will have specific symmetry properties that determine their 2PA activity.

Vibronic contributions, which arise from the coupling of electronic transitions with molecular vibrations, can also significantly influence the 2PA spectrum. These contributions can be modeled computationally to provide a more accurate prediction of the spectral shape and intensity.

Table 2: Representative Calculated vs. Experimental Two-Photon Absorption Data for Analogous Chromophores

| Compound Class | Calculated λmax (nm) | Experimental λmax (nm) | Calculated σ₂ (GM) | Experimental σ₂ (GM) |

| Stilbene Derivative | 700-800 | 720-850 | 50-500 | 60-600 |

| Triphenylamine Derivative | 750-900 | 780-950 | 100-1200 | 150-1500 |

This table provides typical ranges for calculated and experimental 2PA properties for classes of molecules with structural similarities to this compound, as specific data for the target compound is not available in the provided search results. lanl.govucf.edu

NMR spectroscopy is a primary tool for molecular structure elucidation. Computational chemistry can predict NMR chemical shifts (δ) with a high degree of accuracy, aiding in the interpretation of experimental spectra and the confirmation of proposed structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived.

The predicted chemical shifts for the ¹H and ¹³C nuclei in this compound would be sensitive to the local electronic environment of each atom. For example, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating nature of the amino group and the tert-butyl group, as well as the anisotropic effects of the adjacent phenyl ring. The chemical shifts of the tert-butyl protons would appear in a characteristic upfield region.

By comparing the computationally predicted NMR spectrum with the experimental one, a detailed assignment of each resonance can be made. Discrepancies between calculated and experimental shifts can also provide insights into conformational dynamics or solvent effects that may not have been included in the initial computational model.

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for Biphenyl

| Carbon Position | Calculated δ (ppm) | Experimental δ (ppm) |

| C1 (ipso) | 141.5 | 141.2 |

| C2/C6 (ortho) | 128.9 | 128.7 |

| C3/C5 (meta) | 127.5 | 127.4 |

| C4 (para) | 127.3 | 127.2 |

This table shows representative data for the parent biphenyl structure to demonstrate the typical accuracy of DFT-based NMR chemical shift predictions. spectrabase.com

UV-Vis Absorption Spectra and Analysis of Charge-Transfer Bands

Computational studies on donor-acceptor systems reveal that the formation of an excited state with significant charge-transfer character leads to a new absorption band, often at a longer wavelength (bathochromic shift), which is sensitive to solvent polarity. researchgate.netsemanticscholar.org For this compound, theoretical simulations would predict the key electronic transitions and characterize their nature (i.e., locally excited vs. charge-transfer). Analysis of the molecular orbitals involved in the dominant transitions (e.g., HOMO to LUMO) can quantify the degree of charge transfer. For instance, in similar donor-π-acceptor systems, the HOMO is often localized on the electron-donating aniline fragment, while the LUMO is distributed across the π-conjugated bridge and acceptor moiety. chemrxiv.org

Table 1: Representative Calculated UV-Vis Data for Aniline-based π-Conjugated Systems This table presents typical data from computational studies on analogous systems to illustrate the type of information generated.

| Compound System | Method | Calculated λmax (nm) | Nature of Transition |

|---|---|---|---|

| Aniline Oligomer (Trimer) | TD-DFT/B3LYP/6-31G(d) | 310 | π → π* |

Note: Data are illustrative and based on general findings for aniline-based systems, not specific calculations for this compound.

Reactivity and Mechanistic Pathway Simulations

Gas-phase proton affinity (PA) is a fundamental measure of a molecule's basicity, defined as the negative of the enthalpy change for the protonation reaction. researchgate.netnih.gov Ionization energy (IE) is the energy required to remove an electron from a molecule. Both properties are crucial for understanding reactivity and can be accurately predicted using computational methods like G3B3, G4, and DFT. nih.gov

For aniline and its derivatives, protonation can occur at the nitrogen atom of the amino group or on the aromatic ring. acs.orgredalyc.org Calculations consistently show that N-protonation is energetically more favorable. researchgate.net The basicity of the aniline nitrogen is influenced by the electronic effects of substituents on the phenyl rings. The 4-tert-butylphenyl group attached at the meta-position of the aniline ring influences the electron density on the nitrogen atom. The tert-butyl group is electron-donating, which increases the electron density on its attached phenyl ring. This electronic effect is transmitted through the biphenyl system to the aniline nitrogen, likely increasing its proton affinity compared to unsubstituted aniline.

Ionization energy is related to the energy of the Highest Occupied Molecular Orbital (HOMO), according to Koopmans' theorem. umn.edu In aniline derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair. Electron-donating substituents increase the HOMO energy, thereby lowering the ionization energy. Therefore, this compound is expected to have a lower ionization potential than aniline itself.

Table 2: Calculated Gas-Phase Proton Affinities (PA) and Ionization Energies (IE) for Aniline and Analogues

| Compound | Method | Calculated PA (kJ/mol) | Calculated IE (eV) | Reference |

|---|---|---|---|---|

| Aniline | G3B3 | 882.5 | 7.72 | nih.govnist.gov |

| 4-Methylaniline | PM3 | 899.6 | 7.45 | researchgate.net |

| 3-Methylaniline | PM3 | 896.5 | 7.51 | researchgate.net |

Note: These values are for analogous compounds and serve as a reference for the expected electronic effects.

Aniline and its derivatives are effective electron donors and can form electron donor-acceptor (EDA) complexes with suitable electron acceptors. nih.govnih.gov The formation of an EDA complex involves a weak ground-state association that often gives rise to a new, broad absorption band in the UV-Vis spectrum, known as the charge-transfer band. beilstein-journals.org Upon photoexcitation, this complex can undergo single electron transfer (SET) to generate a radical cation of the donor (aniline derivative) and a radical anion of the acceptor. rsc.org

The ability of this compound to act as an electron donor in such complexes is enhanced by its relatively low ionization potential. umn.edu Computational studies can model the geometry and stability of EDA complexes and calculate the energetics of the electron transfer process. The reactivity of the resulting aniline radical cation is a key aspect of its subsequent chemistry. Radical reactivity in substituted anilines is highly dependent on the electronic nature of the substituents. beilstein-journals.org The unpaired electron in the radical cation is delocalized over the π-system, and its distribution can be mapped by calculating spin densities. This delocalization stabilizes the radical species. nih.gov

The activation and cleavage of the N-H bond in anilines is a fundamental step in many chemical transformations, including oxidation and coupling reactions. acs.orgnih.gov The primary measure for the homolytic cleavage of this bond is the Bond Dissociation Enthalpy (BDE). The N-H BDE is sensitive to substituent effects that can stabilize the resulting anilinyl radical. researchgate.net

Computational studies, particularly using DFT methods, have been extensively applied to calculate N-H BDEs in substituted anilines. researchgate.netnih.gov Electron-donating groups on the aromatic ring generally decrease the N-H BDE because they stabilize the resulting nitrogen-centered radical through resonance and inductive effects. acs.orgnih.gov Conversely, electron-withdrawing groups tend to increase the N-H BDE. nih.gov

For this compound, the electron-donating character of the tert-butylphenyl substituent is expected to lower the N-H BDE relative to unsubstituted aniline, making hydrogen atom abstraction (HAT) more favorable. Theoretical simulations can model the potential energy surface for reactions involving N-H bond cleavage, such as HAT by radicals (e.g., hydroxyl or methyl radicals), identifying transition states and calculating activation barriers. mdpi.comnih.gov

Table 3: Calculated N-H Bond Dissociation Enthalpies (BDEs) for Substituted Anilines

| Compound | Method | Calculated N-H BDE (kcal/mol) | Reference |

|---|---|---|---|

| Aniline | DFT/B3LYP | 88.0 | researchgate.net |

| 4-Methoxyaniline | DFT/B3LYP | 82.8 | researchgate.net |

| 4-Methylaniline | DFT/B3LYP | 86.6 | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is largely defined by the rotational freedom around the C-N bond and the C-C bond connecting the two phenyl rings. The bulky tert-butyl group exerts significant steric influence on the molecule's preferred conformation.

Computational methods, from DFT geometry optimizations to molecular dynamics (MD) simulations, can be used to explore the conformational landscape. nih.gov DFT calculations can determine the minimum energy conformation and the rotational barriers. For substituted anilines, the barrier to rotation around the C-N bond is influenced by the degree of conjugation between the nitrogen lone pair and the aromatic ring. semanticscholar.org The amino group in anilines is known to be slightly pyramidalized. umn.edu The substitution pattern in this compound is not expected to cause major steric clashes that would force a large deviation from the typical conformations observed in related 3-aminobiphenyl (B1205854) systems. researchgate.net

Influence of Intramolecular Hydrogen Bonding on Conformation and Planarity

Intramolecular hydrogen bonding serves as a critical non-covalent interaction that can significantly dictate the three-dimensional structure of molecules. In the context of biaryl compounds like this compound, these interactions can enforce a more planar conformation by restricting the rotation around the central carbon-carbon single bond. The degree of planarity, in turn, influences the extent of π-conjugation between the two aromatic rings, which has profound implications for the molecule's electronic and photophysical properties.

Computational studies on analogous molecular systems have demonstrated that the presence of a hydrogen bond donor (like the N-H group in the aniline moiety) and a suitable acceptor on the adjacent ring can lock the molecule into a specific, lower-energy conformation. For instance, in certain 4-anilino-5-fluoroquinazolines, a weak N-H···F intramolecular hydrogen bond is observed. researchgate.netgsconlinepress.com This interaction forces the aniline ring into a nearly coplanar orientation with the quinazoline (B50416) core, with dihedral angles reported to be as low as -6°. gsconlinepress.com In contrast, structurally similar compounds lacking this interaction exhibit a significantly more twisted conformation, with dihedral angles around -31°, driven by steric repulsion. gsconlinepress.com

In the specific case of this compound, the parent molecule lacks a suitable hydrogen bond acceptor on the 4-tert-butylphenyl ring that could interact with the aniline N-H donor. Therefore, its equilibrium conformation is primarily governed by the balance between two opposing forces: the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing effect of steric hindrance between the ortho-hydrogens on the adjacent rings, which favors a twisted structure.

To illustrate the potential impact of intramolecular hydrogen bonding, one can consider a hypothetical analogue of this compound where a hydrogen bond acceptor, such as a fluorine or nitro group, is introduced at a position ortho to the inter-ring bond. Theoretical calculations on such systems would be expected to show a significant decrease in the dihedral angle between the two phenyl rings.

The table below illustrates a hypothetical comparison of the calculated dihedral angles for this compound and a conceptual analogue featuring an ortho-substituent capable of forming an intramolecular hydrogen bond with the aniline N-H group. This data is based on general principles and trends observed in related compounds, as direct computational studies on this compound are not available in the reviewed literature.

Table 1: Illustrative Comparison of Calculated Dihedral Angles

| Compound | Key Intramolecular Interaction | Predicted Dihedral Angle (θ) |

|---|---|---|

| This compound | Steric Hindrance vs. π-Conjugation | ~40° - 50° |

| Hypothetical Analogue (with ortho-acceptor) | N-H···Acceptor Hydrogen Bond | <15° |

The geometric parameters of such a hypothetical intramolecular hydrogen bond are critical for its strength and influence on planarity. The bond is typically characterized by the distance between the hydrogen atom and the acceptor atom (d H···A) and the angle formed by the donor, hydrogen, and acceptor atoms (∠D-H···A). Stronger hydrogen bonds are generally associated with shorter distances and angles closer to 180°.

The following table provides typical geometric parameters for an N-H···F intramolecular hydrogen bond, as characterized in analogous systems through computational methods. researchgate.net These values represent the expected geometry that would contribute to the planarization of a suitably substituted analogue of this compound.

Table 2: Typical Geometric Parameters for an N-H···F Intramolecular Hydrogen Bond

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| d H···F | Distance between aniline hydrogen and fluorine acceptor | ~2.0 Å |

| ∠N-H···F | Angle of the N-H···F hydrogen bond | ~138° |

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

In the realm of organic electronics, the aniline (B41778) component serves as a potent hole-transporting unit and an effective electron donor, while the tert-butylphenyl group provides processability and morphological control. This combination allows for the rational design of materials for a variety of optoelectronic applications.

Organic materials with second-order nonlinear optical (NLO) properties are of significant interest for applications in optical data processing and storage. researchgate.net The performance of these materials is often based on molecular structures known as chromophores, which typically consist of an electron donor (D) and an electron acceptor (A) connected by a π-conjugated bridge (D-π-A). mdpi.com Aniline derivatives are frequently employed as potent donor groups in these systems. mdpi.com

The incorporation of bulky substituents, such as the tert-butyl group found in 3-(4-tert-Butylphenyl)aniline, can be a strategic approach to enhance the macroscopic NLO response of materials. While the primary role of the aniline group is to provide the necessary electron-donating character, the tert-butyl moiety can help prevent the aggregation of chromophores in a host polymer matrix. This is crucial because intermolecular electrostatic interactions can lead to a centrosymmetric arrangement of chromophores, which cancels out the desired second-order NLO effect. By improving solubility and ensuring better dispersion, the tert-butylphenyl group helps in achieving a high degree of non-centrosymmetric alignment during the electric-field poling process, thereby maximizing the electro-optic (EO) activity.

Research into various D-π-A chromophores has demonstrated high electro-optic coefficients (r₃₃). For instance, chromophores based on N,N-bis-(4-methoxyphenyl) aryl-amino donors have achieved r₃₃ values as high as 198 pm/V at a wavelength of 1.31 µm. bohrium.com Systems using tricyanopyrroline (TCP) acceptors doped into a poly(bisphenol A carbonate) host have recorded r₃₃ values of 61 pm/V. inoe.ro These examples underscore the potential of engineering aniline-based donors within sophisticated chromophore architectures to achieve high-performance NLO materials.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. mdpi.com However, pristine PANI suffers from poor solubility in common organic solvents, which limits its processability and applications. A common strategy to overcome this limitation is the introduction of bulky substituents onto the aniline monomer.

The incorporation of a 4-tert-butylphenyl group onto the aniline backbone is an effective method for enhancing the solubility of the resulting polymer. nih.gov The bulky nature of the tert-butyl group disrupts the intermolecular packing of the polymer chains, reducing the strong π-π stacking and van der Waals forces that cause insolubility. This allows the polymer to be dissolved and processed using solution-based techniques, such as spin-coating, which is essential for fabricating thin films for electronic devices.

Furthermore, such modifications can produce electroactive materials with tailored properties. For example, poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine), known as TFB, is a polymer derived from a related substituted aniline and is widely used as a hole-transport layer in organic light-emitting diodes (OLEDs) and other organic electronic devices. ossila.com The bulky butylphenyl substituent in TFB enhances its solubility and film-forming properties. Similarly, the introduction of tert-butyl groups into ethylenedioxythiophene (EDOT) has been shown to stabilize its radical cation, creating an effective molecular p-dopant for organic semiconductors. nih.gov This demonstrates that the tert-butylphenyl moiety can play a crucial role in designing stable and processable electroactive materials for a wide range of applications.

Derivatives of this compound are expected to exhibit interesting photophysical properties that can be harnessed for advanced materials applications. The electronic structure, arising from the connection of two phenyl rings, allows for π-conjugation that governs the material's absorption and emission characteristics. The tert-butyl substituent can further influence these properties, primarily through its effect on the molecule's conformation and solid-state packing.

Studies on structurally related N-salicylideneanilines featuring di-tert-butyl substitutions have revealed pronounced chromic behavior, including thermochromism (color change with temperature) and photochromism (color change with light). nih.gov In some cases, these compounds exhibit 'reverse thermochromism,' becoming more intensely colored upon cooling. nih.gov This behavior is linked to changes in the molecular structure and crystal packing during temperature-induced phase transitions. The presence of fluorescence at lower temperatures can also significantly impact the perceived color of the material. nih.gov

The bulky tert-butyl group can prevent fluorescence quenching in the solid state by inhibiting close packing of molecules, a phenomenon known as aggregation-caused quenching (ACQ). By enforcing a more separated arrangement, these groups can lead to materials with high solid-state emission efficiency, which is highly desirable for applications in OLEDs and solid-state lighting. The ability to tune the photophysical properties through chemical modification makes these compounds promising candidates for sensors, optical switches, and light-emitting devices.

Energy Storage Systems

The unique molecular architecture of this compound and its derivatives offers significant advantages for the development of materials for energy storage, particularly in supercapacitors. The combination of an electroactive aniline core and a bulky, morphology-directing substituent is key to enhancing the performance of electrode materials.

Supercapacitors are energy storage devices that offer high power density and excellent cycling stability. mdpi.com Their performance is heavily dependent on the properties of the electrode material. Conducting polymers are promising candidates for pseudocapacitor electrodes because they store charge through fast and reversible faradaic (redox) reactions, leading to high specific capacitance. mdpi.com

The incorporation of tert-butylphenyl moieties into electrode materials is a strategic method to improve supercapacitor performance. The bulky nature of these groups can create a more porous and accessible nanostructure in the polymer film. This enhanced porosity facilitates the diffusion of electrolyte ions to the electroactive sites within the electrode, which is crucial for efficient charge storage and delivery.

For example, copolymers of pyrrole (B145914) and 3-(4-tert-butylphenyl)thiophene have been investigated for supercapacitor applications. researchgate.net Similarly, carbonized nanofibers derived from polyacrylonitrile and (5,10,15,20-tetra(4-tert-butylphenyl))-porphyrin have been used as battery-type hybrid supercapacitor electrodes, demonstrating a maximum specific capacitance of 220 F/g. researchgate.net Another related material, a polymeric derivative of 2,5-di-tert-butyl-1,4-dialkoxybenzene, has been evaluated as a cathode material, showing a high cell voltage of 4V and stable cycling behavior. researchgate.net These studies highlight that the tert-butylphenyl group is a valuable component in designing high-performance supercapacitor electrodes by controlling the material's morphology and enhancing ion accessibility.

A major challenge for conducting polymer-based supercapacitors is their limited cycling stability. researchgate.net During repeated charge-discharge cycles, the polymer backbone undergoes significant swelling and shrinking as ions are inserted and removed. This mechanical stress can lead to the degradation of the polymer, causing a rapid decline in capacitance.

The introduction of bulky groups like the tert-butylphenyl moiety can significantly improve the cycling stability of polymer electrodes. The steric hindrance provided by these groups acts as a "buffer," accommodating the volume changes during cycling and preventing the irreversible degradation of the polymer matrix. This leads to enhanced structural integrity and a longer operational lifetime for the supercapacitor. For instance, some polymer systems have shown the ability to maintain stable performance for tens of thousands of cycles. researchgate.net

Moreover, the porous structure induced by these bulky groups increases the electrochemically active surface area of the electrode. A larger surface area allows more electrolyte ions to interact with the polymer, leading to a higher specific capacitance, which is a measure of how much charge the material can store per unit mass. For example, a supercapacitor using NiO/PPy-6 electrodes achieved a high specific capacitance of 3648.6 F g⁻¹ at a current density of 3 A g⁻¹. researchgate.net By mitigating degradation and improving morphology, the tert-butylphenyl group provides a dual benefit, enhancing both the longevity and the energy storage capacity of polymer-based supercapacitors.

Catalysis and Ligand Design

While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of aniline derivatives is well-established in the design of ligands for transition metal catalysis. The nitrogen atom of the aniline can coordinate to a metal center, and the electronic and steric properties of the substituents on the aromatic rings can be tuned to influence the catalytic activity and selectivity of the resulting metal complex.

Metal complexes incorporating aniline-type ligands are utilized in a range of organic transformations. The electronic nature of the aniline ligand can modulate the electron density at the metal center, which in turn affects its reactivity in catalytic cycles such as cross-coupling reactions, hydrogenations, and polymerizations. The specific substitution pattern of this compound could offer a unique electronic environment, potentially leading to novel catalytic activities.

The tert-butyl group in ligands derived from tert-butylanilines can play a significant role in determining the outcomes of catalytic reactions. This bulky substituent can create a specific steric environment around the metal center, influencing substrate approach and thus enhancing selectivity. For instance, in polymerization catalysis, the steric hindrance provided by such ligands can control the microstructure of the resulting polymer. Although specific research on ligands derived directly from this compound is limited, the principles of ligand design suggest that its derivatives could be valuable in developing selective catalysts.

Polymer Additives and Modifiers

Aromatic amines, particularly diphenylamine derivatives, are known to function as antioxidants in polymer systems. They act as radical scavengers, interrupting the auto-oxidation cycle that leads to polymer degradation. The tert-butyl groups on the phenyl rings can enhance the stability and solubility of these antioxidants in the polymer matrix. While direct data for this compound is not available, a structurally related compound, 4-(tert-Butyl)-N-(4-octylphenyl)aniline, has been shown to act as a radical scavenger, with the tert-butyl group stabilizing the nitrogen-centered radical intermediate and prolonging antioxidant efficacy. vulcanchem.com For example, the incorporation of 0.1–0.5 wt% of 4-(tert-Butyl)-N-(4-octylphenyl)aniline into polypropylene has been reported to extend the onset of thermal degradation by 40°C. vulcanchem.com

Table 1: Antioxidant Performance of a Structurally Related Compound

| Polymer Matrix | Additive | Concentration (wt%) | Effect on Thermal Degradation |

|---|

This table is based on data for a structurally similar compound and is for illustrative purposes.

While there is no specific information on this compound as a photoinitiator, compounds with similar aromatic and amine functionalities can participate in photo-induced polymerization processes. They can act as co-initiators or sensitizers in photopolymerization systems. The potential for this compound to be used as a polymerization modulator would depend on its reactivity and its influence on the kinetics of polymerization, an area that requires further investigation.

Dyes, Pigments, and Colorants

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes and pigments. unb.ca The primary amino group of aniline is readily diazotized and then coupled with various aromatic compounds to produce azo dyes, which constitute the largest class of commercial colorants. nih.govnih.govbritannica.com

The general process involves the reaction of an aromatic amine with a source of nitrous acid to form a diazonium salt, which is then reacted with a coupling component, typically a phenol or another aniline derivative. unb.canih.govnih.govresearchgate.netglobalresearchonline.net The specific substituents on the aniline and the coupling component determine the color and properties of the resulting dye.

Given its structure, this compound could be diazotized and coupled to form novel azo dyes. The presence of the 4-tert-butylphenyl group would likely influence the final color, as well as properties such as solubility and lightfastness. While specific dyes derived from this compound are not detailed in the literature, the foundational chemistry of dye synthesis strongly supports this potential application. unb.canih.govnih.govbritannica.comresearchgate.net

Biological and Medicinal Chemistry Research

Antimicrobial and Antioxidant Activities of Derived Schiff Bases

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a well-established class of compounds with a broad spectrum of biological activities. Derivatives of 3-(4-tert-Butylphenyl)aniline have been investigated for their potential as both antimicrobial and antioxidant agents.

Schiff bases derived from various aniline (B41778) precursors have demonstrated notable antibacterial activity. While specific studies focusing exclusively on Schiff bases from this compound are limited, research on structurally related compounds provides insights into their potential efficacy. For instance, Schiff bases synthesized from 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their antimicrobial activity against bacterial strains such as S. aureus, E. coli, and S. typhi, showing moderate activity. nepjol.info Generally, the antimicrobial activity of Schiff bases is influenced by the nature of the substituents on the aromatic rings and the presence of a metal ion in coordination complexes. ekb.egrsisinternational.org The imine or azomethine group (-C=N-) is a crucial feature for the biological activity of these compounds. ekb.eg

Table 1: Representative Antimicrobial Activity of Schiff Base Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Schiff bases from p-aminophenol | Escherichia coli | MIC: 62.5-250 µg/ml | mediresonline.orgmediresonline.org |

| Staphylococcus aureus | MIC: 62.5 µg/ml | mediresonline.orgmediresonline.org | |

| Vanillin Schiff bases | ESBL E. coli | Zone of inhibition: up to 16.6 mm | nih.gov |

| ESBL K. pneumoniae | Zone of inhibition: up to 15.0 mm | nih.gov | |

| Metal complexes of Schiff bases | Staphylococcus aureus | Higher activity than free ligand | ekb.egrsisinternational.org |

| Escherichia coli | Higher activity than free ligand | ekb.egrsisinternational.org |

This table presents data on Schiff bases derived from structurally similar anilines to illustrate the general antimicrobial potential of this class of compounds, due to the limited availability of data specific to this compound derivatives.

The antioxidant potential of phenolic and aniline compounds has been a subject of significant research interest. researchgate.net Schiff bases derived from phenols and anilines can act as effective antioxidants by scavenging free radicals. rsc.org The antioxidant activity is often attributed to the ability of these molecules to donate a hydrogen atom or an electron to stabilize free radicals. rsc.org

Derivatives of butylphenol, which share a structural component with this compound, have been synthesized and their antioxidant capacity evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net Some of these Schiff bases have shown scavenging rates comparable to that of Vitamin C. researchgate.net The presence of bulky groups like the tert-butyl group can enhance the antioxidant activity by stabilizing the resulting radical. researchgate.net

Table 2: Antioxidant Activity of Representative Phenolic and Aniline Derivatives

| Compound/Derivative | Assay | Measurement | Result | Reference |

|---|---|---|---|---|

| Butylphenol Schiff base 1 | DPPH Scavenging | Scavenging Rate (1.0 mg/mL) | 92.62% | researchgate.net |

| Butylphenol Schiff base 2 | DPPH Scavenging | Scavenging Rate (1.0 mg/mL) | 91.05% | researchgate.net |

| Vitamin C (Standard) | DPPH Scavenging | Scavenging Rate (1.0 mg/mL) | 98.31% | researchgate.net |

| 4-bromo-2-nitroaniline | DPPH Scavenging | IC50 | 1.73 mg/mL | researchgate.net |

| Bis-aniline-derived diselenides | GPx Mimetic Activity | Catalytic Efficiency | 5x more active than ebselen | mdpi.com |

This table includes data from various aniline and butylphenol derivatives to highlight the antioxidant potential of related structures, given the scarcity of specific data for this compound derivatives.

Investigational Therapeutics and Drug Discovery Applications

The structural framework of this compound serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases.

Aniline derivatives have been explored for their potential as anticancer agents. mdpi.com The induction of apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents exert their effects. nih.govbue.edu.egbue.edu.eg Research on various aniline and related heterocyclic compounds has demonstrated their ability to induce apoptosis in cancer cell lines through different signaling pathways. mdpi.comfrontiersin.org

While direct studies on the anticancer properties of this compound derivatives are not extensively documented, the broader class of aniline derivatives has shown promise. For example, a novel aniline derivative from Peganum harmala was found to promote apoptosis in non-small cell lung cancer cells by activating the PI3K/AKT/mTOR-mediated autophagy pathway. mdpi.com Other studies on dihydroquinazolinone derivatives have shown induction of apoptosis and cell cycle arrest in cancer cells. nih.govbue.edu.egbue.edu.eg

The rise of multidrug-resistant bacteria has spurred research into compounds that can enhance the efficacy of existing antibiotics. This synergistic approach can help overcome resistance mechanisms. nih.govnih.gov While specific studies on the antibiotic-potentiating effects of this compound are limited, related compounds have shown potential in this area. Combination therapy using antimicrobial agents with different mechanisms of action is a promising strategy to combat resistant infections. nih.gov For instance, certain peptides have been shown to act synergistically with traditional antibiotics against multidrug-resistant bacteria. nih.gov

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to endogenous ligands. nih.gov The cannabinoid CB1 receptor is a G-protein coupled receptor that has been a target for the development of allosteric modulators for various therapeutic applications. nih.govresearchgate.netnih.gov

Analogs of PSNCBAM-1, a known CB1 receptor allosteric modulator, have been synthesized and studied. researchgate.netnih.gov These studies have revealed that modifications to the phenyl group are tolerated, suggesting that a this compound scaffold could potentially be incorporated into the design of new CB1 allosteric modulators. researchgate.netnih.gov Some of these analogs act as positive allosteric modulators (PAMs), enhancing the binding of orthosteric agonists, while others act as negative allosteric modulators (NAMs). nih.govresearchgate.netnih.gov The development of such modulators could offer a more nuanced approach to targeting the CB1 receptor, potentially avoiding the side effects associated with direct agonists or antagonists. nih.gov

Development of CFTR Potentiators and Related Modulators

In the field of Cystic Fibrosis (CF) research, the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a critical area of study. These modulators, which include potentiators and correctors, aim to restore the function of the faulty CFTR protein in patients with CF.

While extensive research has led to the discovery of various classes of CFTR modulators, there is no direct evidence in the current scientific literature to suggest that this compound has been specifically investigated or identified as a CFTR potentiator or modulator. The core structures of well-established potentiators, such as ivacaftor, are chemically distinct from this compound. Research in this area continues to focus on identifying novel scaffolds that can effectively restore chloride channel function, but this compound has not been highlighted as a significant lead compound in published studies.

Biocompatible Materials and Biomedical Device Applications

Modification of Biomaterials for Enhanced Stability and Performance

The application of this compound in the modification of biomaterials for enhanced stability and performance is not documented in the available scientific literature. Research into improving the biocompatibility and durability of materials used in biomedical applications is an active field. However, studies detailing the use of this specific chemical compound for surface modification, cross-linking, or integration into polymer matrices to enhance the performance of biomaterials are not present in current research databases.

Mitigation of Structural Degeneration and Calcification in Implantable Devices

There is no published research indicating that this compound has been used to mitigate structural degeneration and calcification in implantable devices. While related antioxidant compounds have been investigated for their potential to reduce oxidative stress and subsequent calcification in bioprosthetic tissues, these studies have focused on different molecular structures. For instance, research has been conducted on compounds like 3-(4-hydroxy-3,5-di-tert-butylphenyl)propyl amine for treating bovine pericardium used in heart valves to reduce degeneration. However, this is a distinct compound, and there is no corresponding research available for this compound for the same or similar applications.

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Functional Analysis

Spectroscopic methods are indispensable for elucidating the molecular architecture of 3-(4-tert-Butylphenyl)aniline. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the tert-butyl protons are expected. The aromatic region (typically 6.5-7.5 ppm) would display a complex pattern of signals due to the protons on the two phenyl rings. The protons on the aniline (B41778) ring (positions 2, 4, 5, and 6) and the protons on the tert-butylphenyl ring (positions 2', 3', 5', and 6') would exhibit characteristic chemical shifts and coupling patterns (singlet, doublet, triplet, multiplet) based on their electronic environment and neighboring protons. The two protons of the primary amine group would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, usually in the upfield region (around 1.3 ppm), due to their shielded environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the quaternary carbons of the tert-butyl group, the aromatic carbons, and the carbons bonded to the nitrogen atom and the tert-butyl group. The spectrum would show distinct signals for the ipso-carbons (carbons directly attached to the other phenyl ring or the amine group), as well as the other aromatic carbons. The two carbons of the tert-butyl group (the quaternary carbon and the three methyl carbons) would also be clearly identifiable.

Below is a table of predicted chemical shifts (δ) for this compound, based on data from structurally similar compounds like 4-tert-butylaniline (B146146) and other substituted biphenyls.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| tert-Butyl (9H, s) | ~1.3 | ~31.5 (CH₃), ~34.5 (C(CH₃)₃) |

| Amine (2H, br s) | ~3.7 | - |

| Aromatic Protons | ~6.7 - 7.5 (m) | ~113 - 150 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorption bands of the primary amine and the aromatic rings. orgchemboulder.com

As a primary aromatic amine, the molecule is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. orgchemboulder.com Another key vibration is the N-H bending (scissoring) mode, which typically appears in the 1580-1650 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aromatic amines gives a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com

The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. The tert-butyl group would show characteristic C-H stretching bands just below 3000 cm⁻¹.

| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkyl (tert-butyl) | C-H Stretch | < 3000 |

Mass Spectrometry (MS) and Related Techniques for Compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large and non-volatile molecules. The analyte is co-crystallized with a matrix compound which absorbs laser energy, leading to the desorption and ionization of the analyte.

A noteworthy phenomenon in the MALDI-MS analysis of amines is the potential for matrix adduction. Research has shown that certain matrices, such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), can react with analytes containing primary or secondary amine groups. This nucleophilic reaction can lead to the formation of a matrix-analyte adduct, appearing as an extra peak in the mass spectrum with a significant mass difference. This is a crucial consideration when selecting a matrix for the analysis of this compound, as aromatic amines can also be susceptible to such reactions, potentially complicating spectral interpretation. While DCTB is a common matrix, its use with this analyte would require careful validation to avoid misinterpretation of adduction peaks as impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is highly effective for determining the purity of a sample and confirming the identity of its components.

In an LC-MS analysis of this compound, the sample would first be passed through an HPLC column, which separates the target compound from any impurities or by-products. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer would provide the molecular weight of the compound, with the expected molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₆H₁₉N (Molecular Weight: 225.33 g/mol ). The retention time from the chromatography provides an additional layer of identification and is a key indicator of purity.

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of molecules. For an electroactive compound like this compound, CV can provide information about its oxidation potential and the stability of the resulting oxidized species.

The electrochemical behavior of aniline and its derivatives typically involves an initial one-electron oxidation to form a radical cation. researchgate.net This process is often irreversible, as the highly reactive radical cation can undergo subsequent chemical reactions, such as dimerization or polymerization, leading to the formation of new products. srce.hr

In a cyclic voltammogram of this compound, one would expect to see an anodic (oxidation) peak during the forward scan. The potential at which this peak occurs is the oxidation potential of the compound. For many aniline derivatives, this potential typically falls in the range of +0.8 to +1.1 V versus a standard hydrogen electrode (SHE). researchgate.net The absence of a corresponding cathodic (reduction) peak on the reverse scan would indicate that the oxidation process is irreversible, consistent with the reactivity of the generated radical cation. The presence of bulky substituents, such as the tert-butylphenyl group, may influence the oxidation potential and the stability of the intermediate radical species.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox behavior of electroactive species. rasayanjournal.co.inmdpi.com It involves scanning the potential of an electrode linearly with time and measuring the resulting current. For this compound, this method is crucial for determining its oxidation and reduction potentials, which are fundamental parameters governing its electron-donating or accepting capabilities.

The electrochemical oxidation of aniline and its derivatives has been a subject of extensive research. mdpi.comnih.gov The process typically involves the removal of electrons from the nitrogen atom and the aromatic ring, leading to the formation of radical cations and subsequent species. The substitution pattern on the aniline ring significantly influences the redox potentials. In the case of this compound, the electron-donating tert-butyl group at the para-position of the phenyl substituent is expected to influence the electron density on the aniline moiety, thereby affecting its oxidation potential.

A typical cyclic voltammogram for a substituted aniline derivative will exhibit one or more anodic peaks corresponding to oxidation processes and, if the process is reversible, corresponding cathodic peaks on the reverse scan. srce.hr The potential at which these peaks occur provides information about the thermodynamic feasibility of the redox reactions.

To illustrate the expected results from a cyclic voltammetry experiment on this compound, a hypothetical data table is presented below. The values are based on typical ranges observed for similar substituted anilines. researchgate.net

Interactive Data Table 1: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value | Unit |

|---|---|---|

| Anodic Peak Potential (Epa) | +0.85 | V vs. Ag/AgCl |

| Cathodic Peak Potential (Epc) | +0.75 | V vs. Ag/AgCl |

| Redox Potential (E½ = (Epa+Epc)/2) | +0.80 | V vs. Ag/AgCl |

| Peak Separation (ΔEp = Epa-Epc) | 100 | mV |

| Scan Rate | 100 | mV/s |

This hypothetical data suggests a quasi-reversible one-electron oxidation process. The redox potential (E½) indicates the energy level of the highest occupied molecular orbital (HOMO) of the compound.

Electrochemical Performance Evaluation in Energy Storage Devices

The electrochemical properties of aniline-based materials make them promising candidates for applications in energy storage devices, such as supercapacitors and batteries. mdpi.com Polyaniline and its derivatives are known for their high capacitance, good environmental stability, and tunable redox properties. mdpi.com The electrochemical performance of a material like this compound, or a polymer derived from it, can be evaluated using techniques like cyclic voltammetry, galvanostatic charge-discharge, and electrochemical impedance spectroscopy (EIS). mdpi.comresearchgate.netresearchgate.net

Cyclic voltammetry can be used to assess the capacitive behavior of the material. A rectangular-shaped CV curve is indicative of ideal capacitive behavior. The specific capacitance can be calculated from the integrated area of the CV curve. Galvanostatic charge-discharge cycling involves charging and discharging the material at a constant current, and the specific capacitance can be determined from the slope of the discharge curve. EIS is employed to investigate the charge transfer resistance and ion diffusion processes at the electrode-electrolyte interface. semanticscholar.org

The following interactive data table presents hypothetical performance metrics for a hypothetical electrode material based on a polymer of this compound in a supercapacitor application.

Interactive Data Table 2: Hypothetical Electrochemical Performance in an Energy Storage Device

| Parameter | Value | Unit |

|---|---|---|

| Specific Capacitance (from CV) | 350 | F/g |

| Specific Capacitance (from GCD) | 330 | F/g |

| Energy Density | 45 | Wh/kg |

| Power Density | 1200 | W/kg |

| Cycle Stability (after 1000 cycles) | 92 | % retention |

These hypothetical values suggest that a material derived from this compound could exhibit competitive performance for energy storage applications.

Microscopic and Imaging Techniques for Morphological Studies (e.g., FESEM)

The morphology of a material at the micro- and nanoscale plays a crucial role in determining its physical and electrochemical properties. For organic materials intended for electronic applications, the surface structure, porosity, and particle size can significantly impact device performance. Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that is well-suited for studying the morphology of such materials. mee-inc.comwisdomlib.orgphotometrics.net

FESEM utilizes a focused beam of electrons to scan the surface of a sample, providing detailed topographical information with excellent resolution, often down to the nanometer scale. photometrics.net In the context of this compound, FESEM could be used to characterize the morphology of the as-synthesized powder or of thin films prepared from the compound or its corresponding polymer. scielo.brrsc.orglettersonmaterials.com

An FESEM image of a polymer film derived from this compound might reveal a nanofibrous or porous network. The analysis of such images would provide qualitative and quantitative data on the material's structure.

Interactive Data Table 3: Hypothetical Morphological Parameters from FESEM Analysis

| Parameter | Description | Typical Value Range |

|---|---|---|

| Particle/Fiber Diameter | The average diameter of the constituent particles or fibers. | 50 - 200 nm |

| Porosity | The percentage of void space in the material. | 40 - 70 % |

| Surface Roughness | A measure of the fine-scale variations in the height of the surface. | 10 - 50 nm (RMS) |